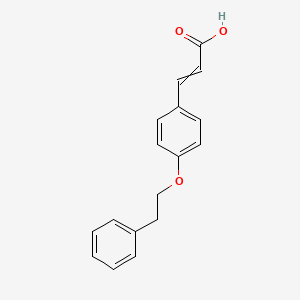

4-Phenethyloxycinnamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenethyloxycinnamic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Acid Chloride Formation

4-Methoxycinnamic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , a standard reaction for carboxylic acids:

-

Mechanism : The hydroxyl group reacts with SOCl₂ to form a chlorosulfite intermediate, which eliminates SO₂ and Cl⁻, yielding the acid chloride .

-

Applications : Used in pharmaceutical synthesis (e.g., anti-adrenergic drugs) and UV-absorbing esters .

Reaction Overview

4-Methoxycinnamic acid+SOCl2→4-Methoxycinnamic acid chloride+SO2↑+HCl

Fischer Esterification

Ester derivatives of 4-methoxycinnamic acid are synthesized via acid-catalyzed esterification with alcohols:

-

Mechanism : Protonation of the carbonyl group activates it for nucleophilic attack by the alcohol, followed by elimination of water .

-

Conditions : Alcohol solvent (e.g., ethanol), acid catalyst (e.g., H₂SO₄).

Key Steps

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and water elimination.

Amide Formation

4-Methoxycinnamic acid can react with amines to form amides, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) :

-

Mechanism : DCC activates the carboxylic acid, forming a reactive intermediate that undergoes nucleophilic substitution with the amine .

-

Conditions : DCC and DMAP (dimethylaminopyridine) in dichloromethane.

Reaction Example

4-Methoxycinnamic acid+DCC+Amine→Amide+Byproducts

Photochemical Homodimerization

Cinnamic acid derivatives, including 4-methoxycinnamic acid, undergo syn-head-to-head dimerization under UV irradiation:

-

Mechanism : [4π+2π] cycloaddition between two α,β-unsaturated carbonyl groups, yielding a cyclobutane ring .

-

Conditions : Irradiation in solution or solid state.

-

Applications : Template-directed synthesis of dimeric structures.

Structural Evidence

X-ray crystallography confirms parallel alignment of monomers in the dimer, with a 3.632 Å inter-olefin distance .

Acid Chloride Formation

| Parameter | Details |

|---|---|

| Reagent | Thionyl chloride (SOCl₂) |

| Yield | 98% reported |

| Applications | Pharmaceutical intermediates, UV absorbers |

(Note: All chemical structures and mechanisms are inferred from general carboxylic acid chemistry and specific references cited.)

特性

分子式 |

C17H16O3 |

|---|---|

分子量 |

268.31 g/mol |

IUPAC名 |

3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19) |

InChIキー |

RRJURNWBQNDZOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。